![molecular formula C29H38 B1315138 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene CAS No. 77308-48-6](/img/structure/B1315138.png)
1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene
Vue d'ensemble
Description
“1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene” is a chemical compound with the molecular formula C29H38 . It is a member of the class of compounds known as dibenzofluorenes .
Molecular Structure Analysis
The molecular structure of this compound is based on the dibenzofluorene skeleton, which is a polycyclic aromatic hydrocarbon. It has additional methyl groups and hydrogen atoms, making it an octahydro derivative . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.62 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Fluorescent Quenching Detection
The derivative 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid is utilized as an exclusive fluorescence sensor for detecting 2,4,6-trinitrophenol (TNP) and acetate ions. This compound showcases high efficiency for TNP detection with a detection limit reaching the micromolar level, indicating its potential in sensitive environmental monitoring and security applications (J. Ni et al., 2016).
Copolymerization Catalyst
Another application involves its use in the synthesis of novel C1-symmetric metallocenes for alternating ethene/propene copolymerizations. These metallocenes demonstrate high-temperature stability and activity, suggesting their potential in the production of high-performance polymers (B. Heuer & W. Kaminsky, 2005).
Lanthanide-Organic Frameworks
The structural diversity and superior luminescence properties of its derivatives are leveraged in the synthesis of lanthanide coordination compounds. These compounds have shown great promise in simultaneous fluorescent sensing for a variety of cations and anions, demonstrating high efficiency, selectivity, and a low detection limit (Bing Li et al., 2020).
Synthesis and Thermal Properties
Fluorene-based benzoxazine monomers derived from this compound have been synthesized, showing remarkable higher glass transition temperature and better thermal stability. This indicates their potential in creating materials with improved heat resistance for aerospace and electronics applications (Jun Wang et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
5,5,8,8,16,16,19,19-octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),10,13,15(20)-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38/c1-26(2)9-11-28(5,6)24-16-20-18(14-22(24)26)13-19-15-23-25(17-21(19)20)29(7,8)12-10-27(23,3)4/h14-17H,9-13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZKLFKSJQUIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3CC4=CC5=C(C=C4C3=C2)C(CCC5(C)C)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504087 | |
| Record name | 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene | |
CAS RN |
77308-48-6 | |
| Record name | 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


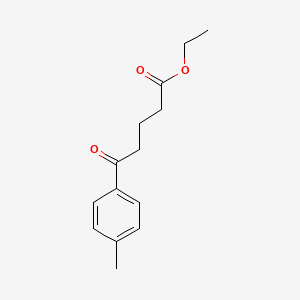
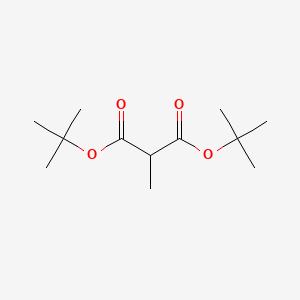
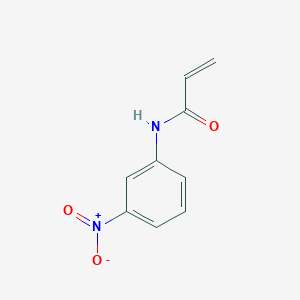
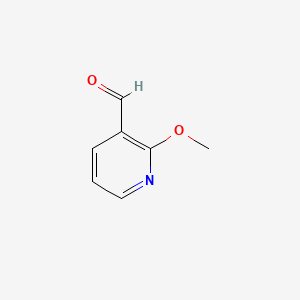
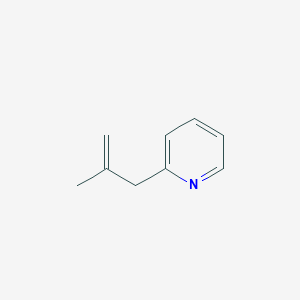
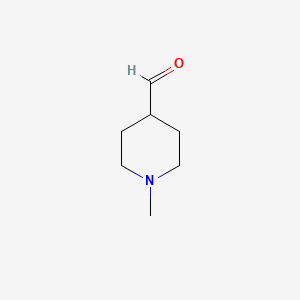
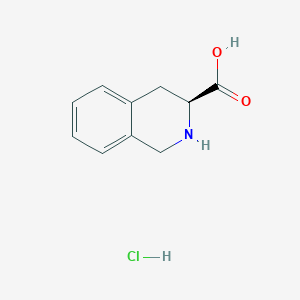
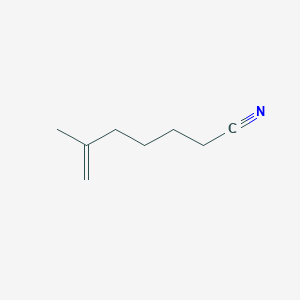
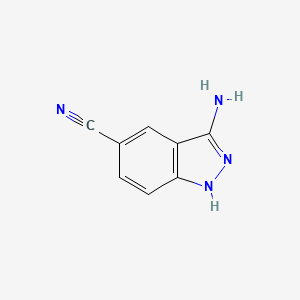
![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)
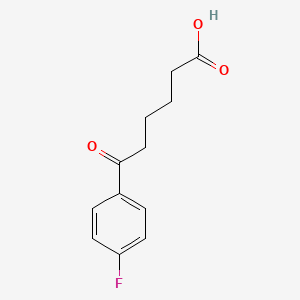
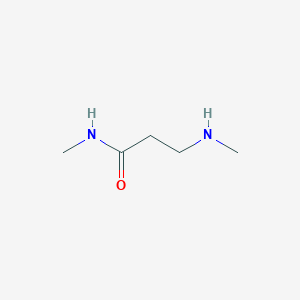
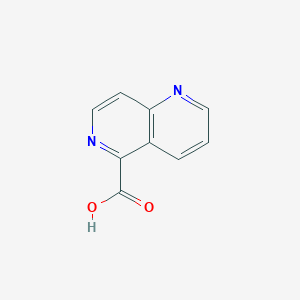
![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)